4,4'-Di-N-acetylamino-diphenylsulfone-d8

説明

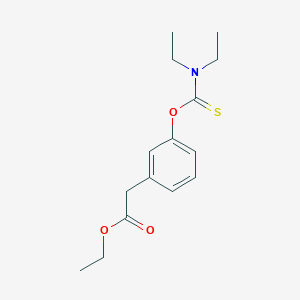

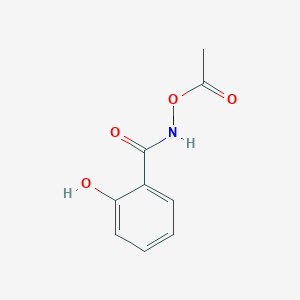

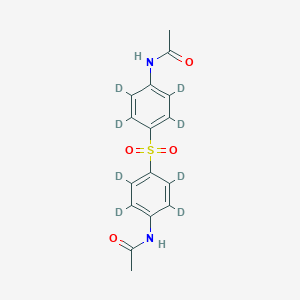

4,4'-Di-N-acetylamino-diphenylsulfone-d8 (DADS-d8) is a synthetic compound used in scientific research. It has been used to study a variety of biological processes, including enzyme inhibition, drug metabolism, and protein-protein interactions. DADS-d8 is a deuterated version of the parent compound 4,4'-di-N-acetylamino-diphenylsulfone (DADS). The deuterium atom in DADS-d8 provides a unique chemical and structural signature, allowing researchers to differentiate it from the parent compound. This makes it an ideal tool for studying the effects of chemical modifications on biological processes.

詳細な合成法

Design of the Synthesis Pathway

The synthesis of '4,4'-Di-N-acetylamino-diphenylsulfone-d8' can be achieved through the acetylation of '4,4'-Di-amino-diphenylsulfone-d8' using acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine.

Starting Materials

'4,4'-Di-amino-diphenylsulfone-d8', Acetic anhydride, Pyridine

Reaction

Step 1: Dissolve '4,4'-Di-amino-diphenylsulfone-d8' in dry pyridine., Step 2: Add acetic anhydride dropwise to the reaction mixture while stirring., Step 3: Heat the reaction mixture to 80-90°C and stir for 1-2 hours., Step 4: Cool the reaction mixture to room temperature and pour it into ice-cold water., Step 5: Collect the precipitate by filtration and wash it with water., Step 6: Dry the product under vacuum to obtain '4,4'-Di-N-acetylamino-diphenylsulfone-d8'.

科学的研究の応用

4,4'-Di-N-acetylamino-diphenylsulfone-d8 has been used in a variety of scientific research applications. It has been used to study the effects of chemical modifications on enzyme inhibition and drug metabolism. 4,4'-Di-N-acetylamino-diphenylsulfone-d8 has also been used to study protein-protein interactions and the effects of small molecule inhibitors on biological processes. It has been used in studies of the mechanisms of action of drugs, such as the antiretroviral drug lamivudine. In addition, 4,4'-Di-N-acetylamino-diphenylsulfone-d8 has been used to study the effects of chemical modifications on the structure and function of proteins and other biological molecules.

作用機序

The mechanism of action of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 is not well understood. However, it is believed to involve the formation of a covalent bond between the deuterium atom in 4,4'-Di-N-acetylamino-diphenylsulfone-d8 and a target molecule. This covalent bond is thought to alter the structure and/or function of the target molecule, leading to a change in its activity.

生化学的および生理学的効果

The biochemical and physiological effects of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 are not well understood. However, it is believed that the covalent bond formed between the deuterium atom in 4,4'-Di-N-acetylamino-diphenylsulfone-d8 and a target molecule may alter the structure and/or function of the target molecule. This may lead to changes in the activity of the target molecule, which may in turn lead to changes in the biochemical and physiological processes in which the target molecule is involved.

実験室実験の利点と制限

The use of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 in lab experiments offers several advantages. Its deuterated structure allows researchers to differentiate it from the parent compound, making it an ideal tool for studying the effects of chemical modifications on biological processes. In addition, 4,4'-Di-N-acetylamino-diphenylsulfone-d8 is relatively inexpensive and easy to synthesize. However, there are also some limitations to consider. The mechanism of action of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 is not well understood, and its biochemical and physiological effects are not fully understood.

将来の方向性

There are several potential future directions for the use of 4,4'-Di-N-acetylamino-diphenylsulfone-d8 in scientific research. One potential direction is to use 4,4'-Di-N-acetylamino-diphenylsulfone-d8 to study the effects of chemical modifications on the structure and function of proteins and other biological molecules. Another potential direction is to use 4,4'-Di-N-acetylamino-diphenylsulfone-d8 to study the effects of chemical modifications on enzyme inhibition and drug metabolism. In addition, 4,4'-Di-N-acetylamino-diphenylsulfone-d8 could be used to study the effects of small molecule inhibitors on biological processes. Finally, 4,4'-Di-N-acetylamino-diphenylsulfone-d8 could be used to study the mechanisms of action of drugs, such as the antiretroviral drug lamivudine.

特性

IUPAC Name |

N-[4-(4-acetamido-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuteriophenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-11(19)17-13-3-7-15(8-4-13)23(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)/i3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTPYFGPPVFBBI-UWAUJQNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454050 | |

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfone-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Di-N-acetylamino-diphenylsulfone-d8 | |

CAS RN |

557794-37-3 | |

| Record name | 4,4'-Di-N-acetylamino-diphenylsulfone-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester](/img/structure/B16575.png)

![Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate](/img/structure/B16580.png)